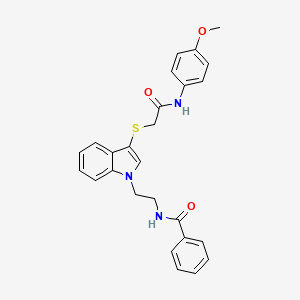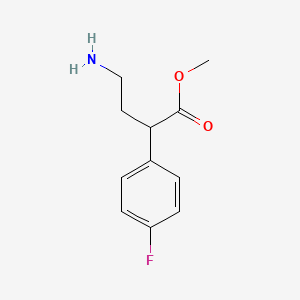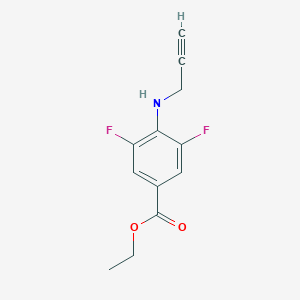
N-(2-(3-((2-((4-metoxi-fenil)amino)-2-oxo-etil)tio)-1H-indol-1-il)etil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C26H25N3O3S and its molecular weight is 459.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Benzamidas
Las benzamidas, incluido el compuesto , se pueden sintetizar mediante la condensación directa de ácidos carboxílicos y aminas bajo irradiación ultrasónica . Se informa que este método es ecológico, rápido, suave y altamente eficiente . Las benzamidas se utilizan ampliamente en las industrias farmacéutica, papelera y del plástico, y también como producto intermedio en la síntesis de agentes terapéuticos .
Aplicaciones Farmacéuticas
Muchas moléculas de fármacos preparadas por empresas farmacéuticas están unidas a un grupo amida . Las amidas se encuentran en las estructuras de posibles compuestos farmacológicos como loperamida (antidiarreico), acetaminofén (analgésico), lidocaína (anestésico local), atorvastatina (reductor del colesterol), lisinopril (inhibidor de la enzima convertidora de angiotensina), valsartán (bloqueo de los receptores de angiotensina-II), sorafenib y diltiazem (bloqueadores de los canales de calcio utilizados en el tratamiento de la angina y la hipertensión), y lipitor y vyvanse, que se han utilizado ampliamente para el tratamiento del cáncer, la hipercolesterolemia y la hiperactividad juvenil, respectivamente .
Aplicaciones Industriales
Los compuestos de amida también se utilizan ampliamente en industrias como el papel, el plástico y el caucho . También se utilizan como producto intermedio en la síntesis de agentes terapéuticos .
Actividad Antiplaquetaria
Los derivados de amida también muestran actividad antiplaquetaria . Esto podría ser potencialmente un área de investigación para el compuesto .
Actividad Antitripanosomal
Algunos compuestos similares al han mostrado una actividad antitripanosomal bastante buena . Estos compuestos podrían usarse potencialmente en el tratamiento de la enfermedad del sueño, una enfermedad causada por protozoos del género Trypanosoma .
Actividad Antiplasmodial
Algunos compuestos similares al han mostrado una excelente actividad antiplasmodial . Estos compuestos podrían usarse potencialmente en el tratamiento de la malaria, una enfermedad causada por Plasmodium falciparum .
Mecanismo De Acción
Target of Action
It’s known that many indole derivatives interact with various receptors and enzymes in the body
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects . The presence of a methoxyanilino group and a sulfanylindol group in the compound suggests potential interactions with proteins or enzymes that recognize these structural motifs.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways influenced by this compound would depend on its specific targets and mode of action.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels, depending on its specific targets and mode of action.
Propiedades
IUPAC Name |
N-[2-[3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-32-21-13-11-20(12-14-21)28-25(30)18-33-24-17-29(23-10-6-5-9-22(23)24)16-15-27-26(31)19-7-3-2-4-8-19/h2-14,17H,15-16,18H2,1H3,(H,27,31)(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMIAVPLRUPVKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Tert-butyl-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2376387.png)
![3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2376388.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2376389.png)
![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2376390.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2376393.png)

![5-(2,5-Dimethylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2376399.png)
![10-(3,4-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2376400.png)

![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/new.no-structure.jpg)


![4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2376408.png)
